![molecular formula C11H11ClFN3 B1482666 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091590-36-0](/img/structure/B1482666.png)
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine (CMFEP) is a novel, synthetic compound with a variety of applications in scientific research. It is a multi-functional molecule that can be used to study the mechanism of action and biochemical and physiological effects of different compounds. CMFEP has been widely used in laboratory experiments and has been found to have certain advantages and limitations.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a building block for the synthesis of various bioactive molecules. Its structure, which includes a pyrazole ring fused to a pyridine ring, makes it a valuable precursor in the design of compounds with potential pharmacological activities. For instance, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, while pyridine moieties are common in drugs that target the central nervous system .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the construction of fluoro-containing heterocycles. These structures are significant due to their unique physical and chemical properties, which are beneficial in developing new pharmaceuticals and agrochemicals. The presence of both chloromethyl and fluoroethyl groups offers diverse reactivity, allowing for selective transformations into more complex molecules .
Materials Science
In materials science, the compound’s ability to form stable heterocyclic structures can be exploited to create novel materials with specific electronic or photonic properties. The incorporation of fluorine atoms can result in materials with enhanced stability and resistance to degradation, which is crucial for long-term applications in devices .
Imaging
“4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine” can be used in the development of imaging agents. The fluorine atom can be substituted with radioactive fluorine-18, making it a potential candidate for positron emission tomography (PET) imaging. This application is particularly relevant in the diagnosis and study of diseases such as cancer .
Agriculture
In the agricultural sector, the compound could be explored for the development of new pesticides or herbicides. The fluorine component might confer enhanced activity or selectivity against specific pests or weeds, contributing to more efficient crop protection strategies .
Biochemistry
This compound may also find applications in biochemistry, particularly in the study of enzyme inhibition or receptor-ligand interactions. The distinct structural features of the compound could allow it to interact with biological macromolecules in a unique way, providing insights into their function or aiding in the discovery of new therapeutic targets .
properties
IUPAC Name |
4-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRFFTGQCZUOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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